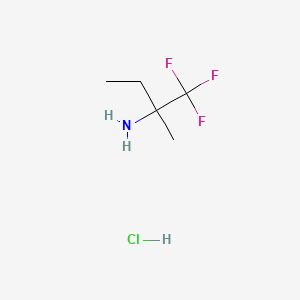
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride
Overview
Description
“1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride” is a chemical compound with the molecular formula C5H11ClF3N . It is also known as TFA and is a crystalline white powder. It is used in various scientific experiments.
Molecular Structure Analysis
The InChI code for “1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride” is 1S/C5H10F3N.ClH/c1-3(2)4(9)5(6,7)8;/h3-4H,9H2,1-2H3;1H/t4-;/m1./s1 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride” has a molecular weight of 177.59 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis of Pharmaceuticals
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride: is utilized in the synthesis of various pharmaceutical compounds. Its trifluoromethyl group is particularly valuable in medicinal chemistry due to its lipophilicity and stability, which can improve the metabolic stability of the drugs .
Development of Agrochemicals
This compound is also used in the development of agrochemicals. The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective at lower doses .
Material Science Research
In material science, 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride can be used to modify surface properties of materials, imparting hydrophobicity which is crucial for applications like coatings and repellent surfaces .
Catalysis
The compound serves as a ligand in catalysis, particularly in reactions that require the introduction of fluorinated groups. This can be vital in the synthesis of complex molecules where selective fluorination is needed .
Biological Studies
It’s used in biological studies to understand the role of fluorinated compounds in biological systems. This can help in the design of new drugs or in the study of metabolic pathways involving fluorinated molecules .
Analytical Chemistry
In analytical chemistry, it can act as a derivatization agent for the detection of certain compounds using techniques like NMR or mass spectrometry, enhancing the detection sensitivity .
Organic Synthesis Research
Researchers use this compound in organic synthesis to introduce fluorinated side chains into organic molecules, which can drastically change the chemical and physical properties of these molecules .
Peptide Synthesis
Lastly, in peptide synthesis, 1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride can be used to introduce fluorinated amino acids into peptides, which can be useful in studying peptide structure and function .
Safety and Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
1,1,1-trifluoro-2-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N.ClH/c1-3-4(2,9)5(6,7)8;/h3,9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOAEPIKHMBUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-methylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



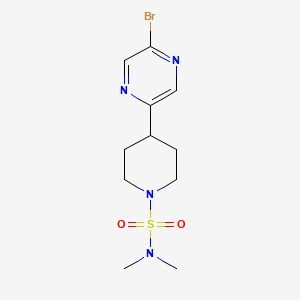
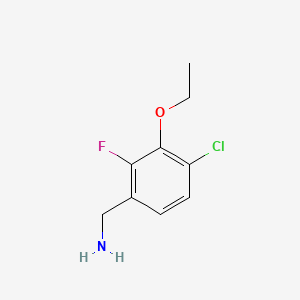
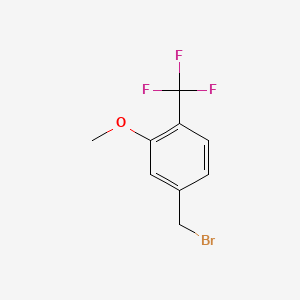
![2-[2-(Tetrahydro-2H-pyran-4-yloxy)ethoxy]ethanol](/img/structure/B1455911.png)
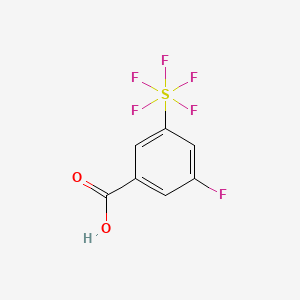
![[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B1455917.png)


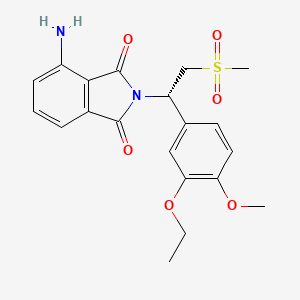

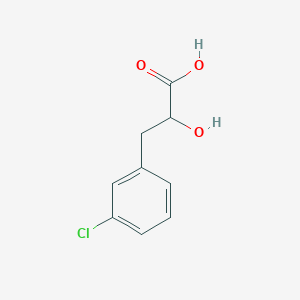


![2-(S)-1-Pyrrolidin-2-ylmethyl-2,5,6,7,8,9-hexahydro-cyclohepta[c]pyridazin-3-one](/img/structure/B1455928.png)